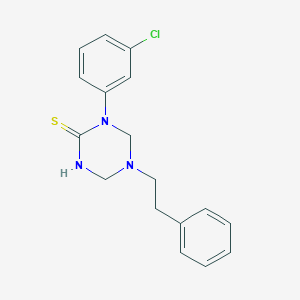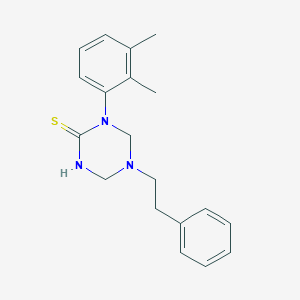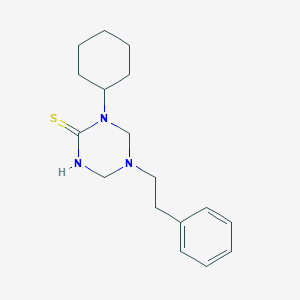![molecular formula C17H16ClN5OS B282692 N-(5-chloro-2-methylphenyl)-4-{[(1-methyl-1H-tetraazol-5-yl)sulfanyl]methyl}benzamide](/img/structure/B282692.png)
N-(5-chloro-2-methylphenyl)-4-{[(1-methyl-1H-tetraazol-5-yl)sulfanyl]methyl}benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(5-chloro-2-methylphenyl)-4-{[(1-methyl-1H-tetraazol-5-yl)sulfanyl]methyl}benzamide is a chemical compound that has gained significant attention in scientific research due to its potential pharmacological properties. This compound is also known as TAK-659 and is a selective inhibitor of the protein kinase BTK (Bruton's tyrosine kinase). BTK plays a crucial role in the development and function of immune cells, and its inhibition has been shown to have therapeutic potential in the treatment of various diseases.
Wirkmechanismus
N-(5-chloro-2-methylphenyl)-4-{[(1-methyl-1H-tetraazol-5-yl)sulfanyl]methyl}benzamide works by selectively inhibiting the activity of BTK. BTK is a key enzyme involved in the signaling pathways of immune cells, particularly B cells. By inhibiting BTK, N-(5-chloro-2-methylphenyl)-4-{[(1-methyl-1H-tetraazol-5-yl)sulfanyl]methyl}benzamide can prevent the activation and proliferation of B cells, which are responsible for producing antibodies that contribute to autoimmune and inflammatory diseases.
Biochemical and Physiological Effects:
The inhibition of BTK by N-(5-chloro-2-methylphenyl)-4-{[(1-methyl-1H-tetraazol-5-yl)sulfanyl]methyl}benzamide has several biochemical and physiological effects. It can reduce the production of pro-inflammatory cytokines and chemokines, which are responsible for recruiting immune cells to sites of inflammation. It can also decrease the levels of autoantibodies that contribute to autoimmune diseases. Additionally, the inhibition of BTK can induce apoptosis (programmed cell death) in cancer cells, leading to their destruction.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using N-(5-chloro-2-methylphenyl)-4-{[(1-methyl-1H-tetraazol-5-yl)sulfanyl]methyl}benzamide in lab experiments is its selectivity for BTK. This allows researchers to study the specific role of BTK in various diseases and cellular processes. However, a limitation of using this compound is its potential off-target effects, which can interfere with other signaling pathways and cellular processes.
Zukünftige Richtungen
There are several future directions for the research of N-(5-chloro-2-methylphenyl)-4-{[(1-methyl-1H-tetraazol-5-yl)sulfanyl]methyl}benzamide. One area of interest is the development of more potent and selective BTK inhibitors that can be used in the treatment of various diseases. Another direction is the investigation of combination therapies that involve the use of N-(5-chloro-2-methylphenyl)-4-{[(1-methyl-1H-tetraazol-5-yl)sulfanyl]methyl}benzamide with other drugs to enhance its therapeutic efficacy. Additionally, further studies are needed to elucidate the long-term safety and efficacy of this compound in human clinical trials.
Synthesemethoden
The synthesis of N-(5-chloro-2-methylphenyl)-4-{[(1-methyl-1H-tetraazol-5-yl)sulfanyl]methyl}benzamide involves several steps. The starting material is 5-chloro-2-methylbenzoic acid, which is converted to its acid chloride derivative using thionyl chloride. This intermediate is then reacted with 1-methyl-1H-tetrazole-5-thiol in the presence of a base to form the corresponding sulfide. The final step involves the reaction of the sulfide with 4-aminomethylbenzoic acid to yield N-(5-chloro-2-methylphenyl)-4-{[(1-methyl-1H-tetraazol-5-yl)sulfanyl]methyl}benzamide.
Wissenschaftliche Forschungsanwendungen
N-(5-chloro-2-methylphenyl)-4-{[(1-methyl-1H-tetraazol-5-yl)sulfanyl]methyl}benzamide has been extensively studied for its potential therapeutic applications. The compound has shown promising results in the treatment of various autoimmune and inflammatory diseases, including rheumatoid arthritis, systemic lupus erythematosus, and multiple sclerosis. It has also been investigated as a potential treatment for certain types of cancer, such as B-cell malignancies.
Eigenschaften
Molekularformel |
C17H16ClN5OS |
|---|---|
Molekulargewicht |
373.9 g/mol |
IUPAC-Name |
N-(5-chloro-2-methylphenyl)-4-[(1-methyltetrazol-5-yl)sulfanylmethyl]benzamide |
InChI |
InChI=1S/C17H16ClN5OS/c1-11-3-8-14(18)9-15(11)19-16(24)13-6-4-12(5-7-13)10-25-17-20-21-22-23(17)2/h3-9H,10H2,1-2H3,(H,19,24) |
InChI-Schlüssel |
NTJBKXNUEUVWDK-UHFFFAOYSA-N |
SMILES |
CC1=C(C=C(C=C1)Cl)NC(=O)C2=CC=C(C=C2)CSC3=NN=NN3C |
Kanonische SMILES |
CC1=C(C=C(C=C1)Cl)NC(=O)C2=CC=C(C=C2)CSC3=NN=NN3C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![N-[4-(1,3-benzothiazol-2-ylmethoxy)-2-methylphenyl]-2-(2,4-dichlorophenoxy)acetamide](/img/structure/B282625.png)
![N-[4-(1,3-benzothiazol-2-ylmethoxy)-2-methylphenyl]-2-(3-methylphenoxy)acetamide](/img/structure/B282626.png)
![N-[4-(1,3-benzothiazol-2-ylmethoxy)-2-methylphenyl]-3-fluorobenzamide](/img/structure/B282627.png)
![N-[4-(1,3-benzothiazol-2-ylmethoxy)phenyl]-3-iodobenzamide](/img/structure/B282628.png)
![N-[4-(1,3-benzothiazol-2-ylmethoxy)phenyl]-N'-ethylthiourea](/img/structure/B282630.png)
![N-[4-(1,3-benzothiazol-2-ylmethoxy)-2-methylphenyl]-N'-(3-chlorophenyl)urea](/img/structure/B282632.png)
![1-[4-(1,3-Benzothiazol-2-ylmethoxy)-2-methylphenyl]-3-cyclohexylurea](/img/structure/B282633.png)
![N-allyl-N'-[4-(1,3-benzothiazol-2-ylmethoxy)phenyl]thiourea](/img/structure/B282634.png)

